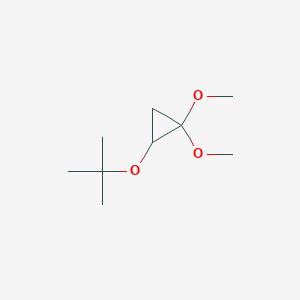
2-(Tert-butoxy)-1,1-dimethoxycyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butoxy)-1,1-dimethoxycyclopropane is an organic compound with the molecular formula C9H18O3. It is a cyclopropane derivative that features two methoxy groups and an isopropyl ether group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
The synthesis of 2-(Tert-butoxy)-1,1-dimethoxycyclopropane can be achieved through several routes. One common method involves the reaction of cyclopropane derivatives with methanol in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: 50-70°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
2-(Tert-butoxy)-1,1-dimethoxycyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Tert-butoxy)-1,1-dimethoxycyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-(Tert-butoxy)-1,1-dimethoxycyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar compounds to 2-(Tert-butoxy)-1,1-dimethoxycyclopropane include:
1,1-Dimethoxy-2-methylpropane: A simpler structure with similar reactivity.
1,1-Dimethoxycyclopropane: Lacks the isopropyl ether group but shares the cyclopropane core.
2,2-Dimethoxypropane: A related compound with different substitution patterns.
The uniqueness of this compound lies in its combination of methoxy and isopropyl ether groups, which confer distinct chemical properties and reactivity.
生物活性
2-(Tert-butoxy)-1,1-dimethoxycyclopropane is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a tert-butoxy and dimethoxy group, suggests unique interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways involved, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 34219-72-2
- Molecular Formula : C10H18O3
Target Interactions
Research indicates that compounds similar to this compound may interact with various receptors and enzymes in the body. These interactions can lead to alterations in cellular signaling pathways and biochemical processes.
- Receptor Binding : The presence of the tert-butoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activities, potentially impacting metabolic pathways.
Biochemical Pathways
The biological activity of this compound can affect several key biochemical pathways:
- Signal Transduction Pathways : By interacting with specific receptors, it may influence pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, which are crucial for cell proliferation and survival.
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Case Studies
Several studies have explored the biological activity of cyclopropane derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that cyclopropane derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Properties : Research indicated that certain cyclopropanes possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics.
- Neuroprotective Effects : Some studies reported neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism involves modulation of oxidative stress responses.
Data Table: Biological Activities of Cyclopropane Derivatives
属性
IUPAC Name |
1,1-dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-7-6-9(7,10-4)11-5/h7H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDXAGVDTPMYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC1(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














